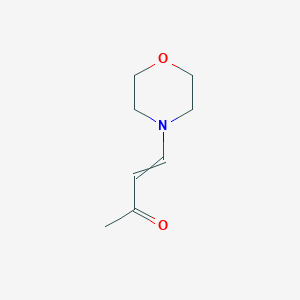
2-Bromo-n,n-dimethylacetamide
Overview
Description
“2-Bromo-n,n-dimethylacetamide” is a chemical compound with the molecular formula C4H8BrNO . It is used in various chemical reactions, particularly as a brominating agent .
Synthesis Analysis
The synthesis of “2-Bromo-n,n-dimethylacetamide” involves bromination of 2-cyano-N,N-dimethylacetamide with Br2 in AcOH/Ac2O at 8–10°C .
Molecular Structure Analysis
The molecular structure of “2-Bromo-n,n-dimethylacetamide” consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (N,N-dimethylacetamide) . The molecular weight of the compound is 166.02 g/mol .
Chemical Reactions Analysis
“2-Bromo-n,n-dimethylacetamide” has been found to be effective for monobromination at α-carbon of ketones with high selectivity . The effects of solvent and of radical initiator and scavenger suggest a radical mechanism .
Physical And Chemical Properties Analysis
“2-Bromo-n,n-dimethylacetamide” is a liquid at 20°C . It has a density of 1.5±0.1 g/cm3, a boiling point of 190.4±23.0 °C at 760 mmHg, and a flash point of 68.9±22.6 °C . The compound has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 112.1±3.0 cm3 .
Scientific Research Applications
Organic Synthesis
2-Bromo-N,N-dimethylacetamide is a valuable reagent in organic synthesis. It serves as an alkylating agent, particularly in the introduction of the dimethylacetamido moiety into organic molecules. This can be crucial for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its use in C–H activation and cross-coupling reactions has been documented, expanding the toolkit available to synthetic chemists .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-N,N-dimethylacetamide is used as a building block for the synthesis of various drug candidates. It is particularly useful in the early stages of drug discovery when researchers are synthesizing a wide range of potential compounds for biological testing .
Chemical Analysis
This compound plays a role in chemical analysis as a derivatization agent. It can modify chemical compounds to make them more detectable by certain analytical techniques, such as chromatography or mass spectrometry, enhancing the sensitivity and specificity of the analytical methods .
Materials Science
2-Bromo-N,N-dimethylacetamide finds applications in materials science, particularly in the development of novel materials with specific properties. It can be used to modify the surface chemistry of materials or to synthesize polymers with particular characteristics .
Biochemistry
In biochemistry, 2-Bromo-N,N-dimethylacetamide may be used in the study of enzyme-catalyzed reactions where it can act as an inhibitor or a substrate analog. This helps in understanding the mechanism of action of enzymes and in the design of enzyme inhibitors .
Industrial Uses
On an industrial scale, 2-Bromo-N,N-dimethylacetamide can be utilized in the manufacture of fine chemicals. Its reactivity makes it suitable for large-scale reactions where it can be used to introduce specific functional groups into industrial chemical products .
Safety And Hazards
“2-Bromo-n,n-dimethylacetamide” is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
2-bromo-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOVNJLOVNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280011 | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n,n-dimethylacetamide | |
CAS RN |
5468-77-9 | |
| Record name | 5468-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N,N-dimethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-N,N-dimethylacetamide utilized in organic synthesis reactions?
A1: 2-Bromo-N,N-dimethylacetamide serves as a reagent in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions [] and photoredox-catalyzed radical reactions [].
- Palladium-Catalyzed Cross-Coupling: This compound can react with aryl dioxaborolanes in the presence of a palladium catalyst []. This type of reaction allows for the formation of a new carbon-carbon bond, which is a fundamental transformation in organic synthesis.
- Photoredox Catalysis: 2-Bromo-N,N-dimethylacetamide can be employed as a source of an active methylene radical under photoredox conditions []. These radicals can participate in a cascade reaction involving addition to N-arylacrylamides, followed by nitrile insertion and homolytic aromatic substitution to construct phenanthridine derivatives.
Q2: What are the advantages of using 2-Bromo-N,N-dimethylacetamide in photoredox-catalyzed reactions compared to other methods for phenanthridine synthesis?
A2: The use of 2-Bromo-N,N-dimethylacetamide in the photoredox catalyzed synthesis of phenanthridines offers several advantages []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)



![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)








![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)